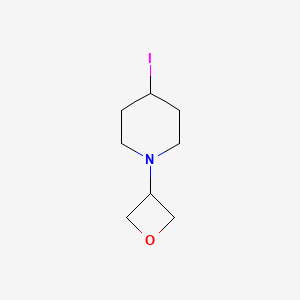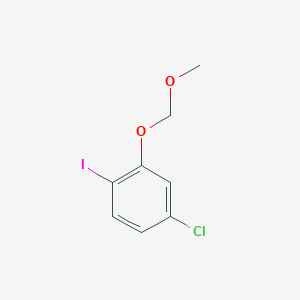
4-Chloro-1-iodo-2-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClIO2. It is a derivative of benzene, featuring chlorine, iodine, and methoxymethoxy substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodo-2-(methoxymethoxy)benzene typically involves multiple steps. One common method is the halogenation of a methoxymethoxy-substituted benzene derivative. The process may include:
Methoxymethylation: Introducing the methoxymethoxy group to the benzene ring.
Chlorination: Adding a chlorine atom to the benzene ring, often using reagents like thionyl chloride or sulfuryl chloride.
Iodination: Introducing an iodine atom, typically using iodine monochloride or other iodine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-iodo-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Applications De Recherche Scientifique
4-Chloro-1-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 4-Chloro-1-iodo-2-(methoxymethoxy)benzene in chemical reactions involves its functional groups:
Electrophilic Substitution: The chlorine and iodine atoms can participate in electrophilic substitution reactions, where they are replaced by other electrophiles.
Nucleophilic Substitution: The methoxymethoxy group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the oxygen.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-iodo-4-methoxybenzene: Similar structure but with a methoxy group instead of methoxymethoxy.
4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene: Contains a bromine atom in addition to chlorine and iodine.
Uniqueness
4-Chloro-1-iodo-2-(methoxymethoxy)benzene is unique due to the presence of both chlorine and iodine atoms along with the methoxymethoxy group, which provides distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C8H8ClIO2 |
|---|---|
Poids moléculaire |
298.50 g/mol |
Nom IUPAC |
4-chloro-1-iodo-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8ClIO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 |
Clé InChI |
HODKOUCUFNVDOH-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


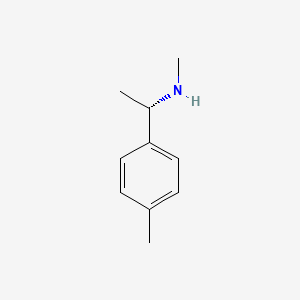
![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
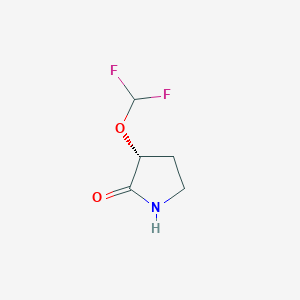

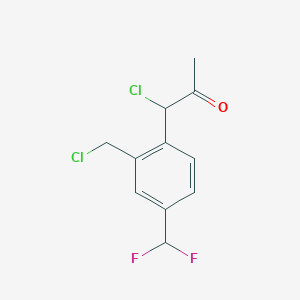
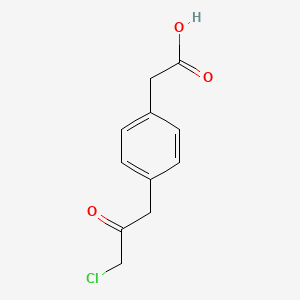
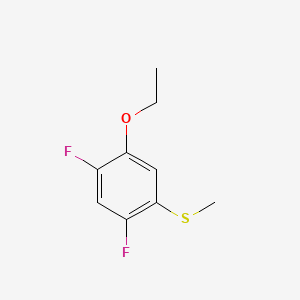
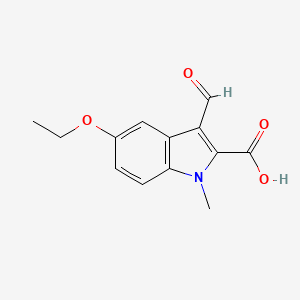
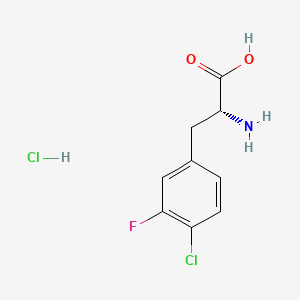
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)

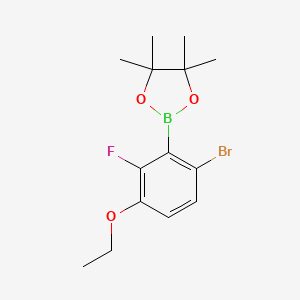
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
